molecular formula C6H12ClNO B14264583 Hydroxylamine, O-2-hexynyl-, hydrochloride CAS No. 137270-30-5

Hydroxylamine, O-2-hexynyl-, hydrochloride

Cat. No.: B14264583
CAS No.: 137270-30-5
M. Wt: 149.62 g/mol
InChI Key: SDSPEUIFZXMOID-UHFFFAOYSA-N
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Description

Hydroxylamine, O-2-hexynyl-, hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH2OH) attached to a 2-hexynyl group, with the compound being stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-2-hexynyl-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-hexynyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the hydroxylamine group.

Industrial Production Methods

Industrial production of this compound often involves the electrolytic reduction of nitric acid in the presence of hydrochloric acid. This method allows for the efficient production of hydroxylamine hydrochloride, which can then be reacted with 2-hexynyl chloride to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-2-hexynyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oximes or nitriles.

    Reduction: It can act as a reducing agent, converting ferric ions (Fe3+) to ferrous ions (Fe2+).

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Reduced metal ions or other reduced species.

    Substitution: Substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-2-hexynyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxylamine, O-2-hexynyl-, hydrochloride involves its reactivity as a nucleophile. The hydroxylamine group can attack electrophilic centers, such as carbonyl groups, leading to the formation of oximes or hydrazones. Additionally, the compound can act as a reducing agent, donating electrons to reduce metal ions or other species .

Comparison with Similar Compounds

Hydroxylamine, O-2-hexynyl-, hydrochloride can be compared with other hydroxylamine derivatives:

Properties

CAS No.

137270-30-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

O-hex-2-ynylhydroxylamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-3-4-5-6-8-7;/h2-3,6-7H2,1H3;1H

InChI Key

SDSPEUIFZXMOID-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCON.Cl

Origin of Product

United States

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